![molecular formula C19H18F3N3O3 B2590860 N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1286697-03-7](/img/structure/B2590860.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multiple steps. One common approach includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with 2-oxo-3-phenylimidazolidine-1-acetic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Post-reaction, the compound is typically purified through crystallization or distillation processes.
化学反应分析
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
科学研究应用
Antitumor Activity
Research has indicated that compounds structurally related to N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exhibit significant antitumor properties. A study evaluating similar imidazolidinone derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess anticancer activity due to its structural characteristics .
Inhibition of Protein–Protein Interactions
The compound has been investigated for its potential to inhibit specific protein–protein interactions (PPIs). The inhibition of the Keap1-Nrf2 interaction is particularly noteworthy, as it plays a crucial role in cellular defense against oxidative stress. Compounds that disrupt this interaction can enhance the expression of antioxidant proteins, providing therapeutic avenues for diseases associated with oxidative stress, such as neurodegenerative disorders and cancer .
Treatment of Neurodegenerative Diseases
Given the compound's ability to modulate the Nrf2 pathway, it holds promise for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. By enhancing cellular antioxidant defenses, it may protect neurons from damage caused by oxidative stress .
Antipsychotic Potential
There is emerging interest in the use of similar compounds in treating psychiatric disorders. For instance, derivatives have shown potential as SV2A inhibitors, which are relevant in managing conditions like schizophrenia and bipolar disorder. The modulation of neurotransmitter release through SV2A inhibition could provide a novel therapeutic strategy .
Case Studies and Research Findings
作用机制
The mechanism by which N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide stands out due to its unique combination of a trifluoromethyl group and an imidazolidinone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F3N2O3. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. In studies, these compounds inhibited biofilm formation and eradicated preformed biofilms more effectively than traditional antibiotics like vancomycin .
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|---|
A | MRSA | 12.9 µM | High |
B | E. faecalis | 25.9 µM | Moderate |
C | S. aureus | 10.0 µM | Very High |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro evaluations against various cancer cell lines showed that while the compound exhibited low overall cytotoxicity at concentrations around 10 µM, it did show some sensitivity in leukemia cell lines .
Table 2: Anticancer Activity Against Different Cancer Cell Lines
Cell Line Type | Compound Concentration (µM) | Response Level |
---|---|---|
Leukemia | 10 | Sensitive |
Melanoma | 10 | Low Sensitivity |
Lung Cancer | 10 | Low Sensitivity |
Breast Cancer | 10 | Low Sensitivity |
The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that its action may involve:
- Inhibition of Macromolecular Synthesis : Similar compounds have shown broad inhibitory effects on bacterial cell functions by disrupting macromolecular synthesis.
- Biofilm Disruption : The ability to prevent biofilm formation and eliminate preformed biofilms is crucial for its antimicrobial efficacy.
- Cell Cycle Arrest : In cancer cells, compounds with similar structures have been noted to induce cell cycle arrest, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of derivatives with trifluoromethyl substitutions demonstrated that these compounds significantly inhibited the growth of MRSA at low concentrations, outperforming conventional antibiotics .
- Anticancer Screening : A screening against a panel of over sixty cancer cell lines revealed that while the compound showed low general cytotoxicity, it was particularly effective against specific leukemia lines, indicating a potential therapeutic application in hematological malignancies .
属性
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-16-8-7-13(19(20,21)22)11-15(16)23-17(26)12-24-9-10-25(18(24)27)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOYHQKKUPJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。